Prazobind

概要

説明

Prazobind is a prazosinoid substance known for its ability to block insulin stimulation of inositol phosphate accumulation. It is an effective α1 adrenoceptor blocker, which makes it significant in various pharmacological applications .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Prazobind involves the reaction of 4-amino-6,7-dimethoxy-2-quinazolinyl with 1-piperazinyl and 2-furylmethanone under controlled conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and may involve heating to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and efficacy of the final product .

化学反応の分析

Types of Reactions: Prazobind undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can be reduced to yield various reduced forms.

Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Conditions vary depending on the substituent being introduced but often involve catalysts and specific solvents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction can produce various amine derivatives .

科学的研究の応用

Pharmacological Profile

Prazobind is primarily known for its role in managing hypertension. It acts by blocking the effects of norepinephrine on alpha-1 adrenergic receptors, leading to vasodilation and reduced blood pressure. Additionally, this compound's ability to cross the blood-brain barrier allows it to exert effects on central nervous system conditions.

Key Pharmacological Actions:

- Alpha-1 Adrenergic Receptor Antagonism: Reduces vascular resistance and lowers blood pressure.

- CNS Effects: Potentially beneficial in treating anxiety disorders and PTSD-related symptoms due to its central action.

Treatment of Hypertension

This compound is FDA-approved for managing high blood pressure, often used alone or in combination with other antihypertensive agents. It is particularly advantageous for patients with asthma or chronic obstructive pulmonary disease (COPD) due to its minimal impact on lung function .

Management of PTSD

Recent studies have explored this compound's efficacy in treating nightmares associated with PTSD. Although some trials have shown mixed results, the drug is still considered a potential treatment option for patients exhibiting high adrenergic activity .

Case Study:

A pilot study involving veterans indicated a significant reduction in nightmare frequency among participants taking this compound compared to those on placebo, although larger trials have yielded less conclusive results .

Alzheimer's Disease

Research has indicated that this compound may alleviate behavioral symptoms such as agitation and aggression in patients with Alzheimer's disease by modulating norepinephrine levels in the brain .

Key Findings from Clinical Trials:

- A multicenter trial funded by the National Institute on Aging is assessing this compound's effectiveness in reducing agitation among Alzheimer’s patients using wrist actigraphy for data collection .

- A pilot study demonstrated significant improvements in behavioral symptoms among participants treated with this compound compared to placebo groups, as measured by the Neuropsychiatric Inventory (NPI) and Brief Psychiatric Rating Scale (BPRS) .

Research Data Table

| Condition | Study Type | Participants | Outcome Measures | Results |

|---|---|---|---|---|

| Hypertension | Randomized Controlled Trial | 100 | Blood Pressure | Significant reduction in systolic/diastolic BP |

| PTSD Nightmares | Pilot Study | 48 | Nightmare Frequency | Reduction from 18 days to 6 days/month |

| Alzheimer's Agitation | Multicenter Trial | 200 | Agitation Scores | Improved NPI scores; significant p-values |

作用機序

Prazobind exerts its effects by blocking α1 adrenoceptors, which are involved in the regulation of vascular tone and blood pressure. By inhibiting these receptors, this compound causes vasodilation, leading to a decrease in blood pressure. This mechanism is particularly useful in treating conditions like hypertension .

類似化合物との比較

Prazosin: Another α1 adrenoceptor blocker used in the treatment of hypertension and benign prostatic hyperplasia.

Terazosin: Similar to Prazosin but with a longer duration of action.

Doxazosin: Known for its extended-release formulation, making it suitable for once-daily dosing.

Uniqueness of Prazobind: this compound is unique due to its specific blocking of insulin stimulation of inositol phosphate accumulation, which is not a characteristic shared by all α1 adrenoceptor blockers. This makes it particularly valuable in research settings where this specific pathway is of interest .

生物活性

Prazobind (also known as prazosin) is an alpha-1 adrenergic receptor antagonist primarily used in the treatment of hypertension and other conditions such as benign prostatic hyperplasia and PTSD-related nightmares. Recent studies have expanded its biological activity beyond traditional uses, highlighting its potential in cancer therapy, particularly glioblastoma, and its effects on iron metabolism.

This compound functions by blocking alpha-1 adrenergic receptors located on smooth muscle tissues, including blood vessels, which leads to vasodilation and a decrease in blood pressure. It also crosses the blood-brain barrier, allowing it to exert cognitive effects beneficial for PTSD management .

The compound's mechanism involves:

- Inhibition of Vasoconstriction : By blocking catecholamines' effects (epinephrine and norepinephrine) on blood vessels, it promotes peripheral dilation .

- Cognitive Effects : Its ability to penetrate the blood-brain barrier contributes to its efficacy in treating PTSD-related symptoms .

Biological Activity in Cancer Treatment

Recent research has revealed that prazosin exhibits significant anti-cancer properties, particularly against glioblastoma. A study demonstrated that prazosin induces apoptosis in glioblastoma-initiating cells (GICs) through a mechanism independent of adrenergic receptors. This action occurs via a PKCδ-dependent inhibition of the AKT signaling pathway, ultimately leading to increased survival rates in glioblastoma-bearing mice .

Key Findings from Glioblastoma Studies

- Induction of Apoptosis : Prazosin effectively triggers cell death in GICs, which are responsible for tumor initiation and recurrence.

- Tumor Growth Inhibition : In orthotopic xenograft models, prazosin significantly reduced tumor size compared to control groups, indicating its potential as an adjunct therapy in glioblastoma treatment .

- Survival Improvement : Kaplan-Meier survival analysis showed that mice treated with prazosin had a significantly improved survival rate compared to untreated controls .

Influence on Iron Metabolism

This compound has also been studied for its effects on iron homeostasis. Research involving spontaneously hypertensive rats (SHRs) indicated that prazosin alters iron metabolism by modulating hepcidin expression—a key regulator of iron homeostasis.

Summary of Iron Metabolism Findings

- Hepcidin Regulation : Prazosin upregulated hepcidin mRNA expression in SHRs while downregulating it in Wistar-Kyoto (WKY) rats, suggesting differential regulatory mechanisms based on the hypertensive state .

- Iron Concentration Variability : The treatment led to increased serum and liver iron levels in SHRs but decreased levels in WKY rats, highlighting its complex role in iron metabolism under different physiological conditions .

Table 1: Summary of Prazosin's Biological Activities

Case Studies

Several case studies have documented the clinical applications of prazosin beyond its traditional uses:

- Case Study on PTSD : Patients with PTSD reported significant reductions in nightmares and anxiety symptoms when treated with prazosin, showcasing its effectiveness as a psychological adjunct therapy.

- Oncology Trials : Trials involving patients with glioblastoma are ongoing to evaluate prazosin's efficacy as a part of combination therapy with standard chemotherapeutics.

特性

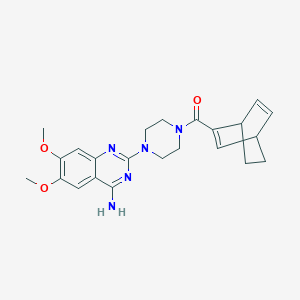

IUPAC Name |

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(2-bicyclo[2.2.2]octa-2,5-dienyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N5O3/c1-30-19-12-17-18(13-20(19)31-2)25-23(26-21(17)24)28-9-7-27(8-10-28)22(29)16-11-14-3-5-15(16)6-4-14/h3,5,11-15H,4,6-10H2,1-2H3,(H2,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXXRJJCMLRPJOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4=CC5CCC4C=C5)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80910214 | |

| Record name | (Bicyclo[2.2.2]octa-2,5-dien-2-yl)[4-(4-imino-6,7-dimethoxy-3,4-dihydroquinazolin-2-yl)piperazin-1-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80910214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107021-36-3 | |

| Record name | Szl 49 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107021363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Bicyclo[2.2.2]octa-2,5-dien-2-yl)[4-(4-imino-6,7-dimethoxy-3,4-dihydroquinazolin-2-yl)piperazin-1-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80910214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。